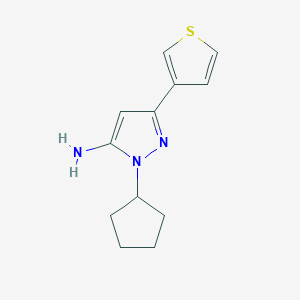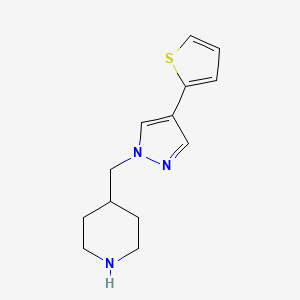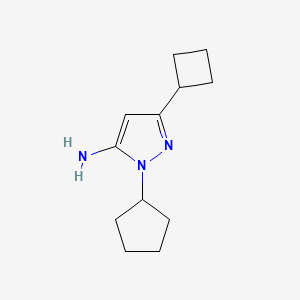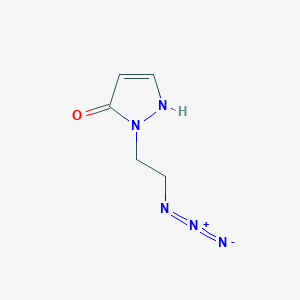![molecular formula C13H15N3O B1491316 1-乙基-3-(吡啶-2-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑 CAS No. 2098141-46-7](/img/structure/B1491316.png)
1-乙基-3-(吡啶-2-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑
描述
“1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a complex organic compound . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is complex. It involves a fusion of pyridine systems, pyrazolopyridines . The fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been evaluated .
Chemical Reactions Analysis
The chemical reactions involving “1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” are complex and involve several steps . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .
科学研究应用
抗糖尿病活性
与“1-乙基-3-(吡啶-2-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑”类似的化合物已被发现可以降低血糖水平,可能对治疗高血糖症和糖尿病相关疾病有益 .
抗菌活性
吡唑衍生物已显示出作为抗菌剂的潜力,具有杀螨、杀虫和杀真菌活性 .
抗哮喘剂
抗氧化活性
抗炎活性
新型吡唑衍生物已被创建用于选择性 COX-2 抑制,具有有效的抗炎活性 .
合成策略
吡唑核可以通过各种策略合成,例如多组分方法和肼与羰基体系的环缩合。 这些方法对于创建具有特定所需活性的化合物至关重要 .
作用机制
Target of Action
Similar compounds such as pyrazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, often resulting in downstream effects such as the modulation of enzyme activity or the alteration of signal transduction .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
生化分析
Biochemical Properties
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with metal ions such as Pb(II), Cd(II), and Hg(II), forming metal-organic gels (MOGs) that exhibit unique properties . These interactions are primarily driven by coordination bonds and hydrogen bonding, which stabilize the compound and enhance its biochemical activity.
Cellular Effects
The effects of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antimicrobial, antioxidant, and anticancer activities, which are mediated through their interaction with cellular components . These effects are crucial for understanding the therapeutic potential of this compound in treating various diseases.
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with metal ions, for instance, involves the formation of coordination bonds that stabilize the metal-organic complexes . These interactions are essential for the compound’s biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound exhibits stability under various conditions, with its effects on cellular function being sustained over time . This stability is crucial for its potential use in therapeutic applications, as it ensures consistent biochemical activity.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments using this compound.
Metabolic Pathways
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s interaction with metal ions, for instance, involves coordination bonds that stabilize the metal-organic complexes . These interactions are essential for the compound’s metabolic activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are influenced by its interaction with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are essential for the compound’s activity and function within cells . Understanding these mechanisms is crucial for optimizing the compound’s therapeutic potential.
属性
IUPAC Name |
1-ethyl-3-pyridin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h3-5,7H,2,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRHWXZAGJOJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1491241.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)






